1-(Trichloromethoxy)-3-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-8(10,11)15-6-3-1-2-5(4-6)7(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKMMGLMTPETMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(Cl)(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501230027 | |
| Record name | Benzene, 1-(trichloromethoxy)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404194-92-8 | |
| Record name | Benzene, 1-(trichloromethoxy)-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(trichloromethoxy)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501230027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Chlorination of Trifluoromethylbenzene Derivatives
Trichloromethyl-trifluoromethyl-benzenes can be synthesized by chlorinating the trifluoromethyl group in trifluoromethylbenzene using aluminum chloride and acetyl chloride.
- React 200 g of 1,3-bis-(difluorochloromethyl)-benzene with 2 g of antimony pentachloride in an autoclave.
- Stir the mixture at 60°C for 45 minutes under a hydrogen chloride pressure of 20 bars.
- Cool the mixture and release the pressure after the reaction is complete.
- Hydrolyze the catalyst by adding water and filter it off.
- Wash the reaction mixture with dilute hydrochloric acid and then with water.
- Separate and dry the organic phase.
Reaction Products Composition (via Gas Chromatography):
- 1% of 1,3-bis-(trichloromethyl)-benzenes
- 8% of 1-(dichlorofluoromethyl)-3-(trichloromethyl)-benzene
- 9% of 1-(chloro-difluormethyl)-3-(trichloromethyl)-benzene
- 0% of 1-(trifluoromethyl)-3-(trichloromethyl)-benzene
- 1% of 1-(trifluoromethyl)-3-(dichloro-fluoromethyl)-benzene
- 2% of 1-(trifluoromethyl)-3-(chloro-difluoromethyl)-benzene
- 2% of 1,3-bis-(trifluoromethyl)-benzene
Synthesis via Hydrogen Chloride Saturation
1-(Trichloromethyl)-3-(trifluoromethyl)-benzene can be obtained through a reaction involving 1,3-bis-(trifluoromethyl)-benzene and 1,3-bis-(trichloromethyl)-benzene in the presence of aluminum chloride and hydrogen chloride.
- Introduce 342 g of 1,3-bis-(trifluoromethyl)-benzene, 751 g of 1,3-bis-(trichloromethyl)-benzene, and 21 g of aluminum chloride into a stirred kettle at 20°C.
- Heat the reaction mixture to approximately 50°C while stirring and simultaneously saturate with hydrogen chloride.
- Stir the mixture for 3 hours at this temperature under a hydrogen chloride pressure of 1.5 bars.
- Cool and release the pressure, then filter off the catalyst.
Fractional Distillation Results:
- First Runnings: 135 g with a boiling point\$$^{13}\$$ of 23° to 85°C (80% 1,3-bis-(trifluoromethyl)-benzene)
- Main Product: 425 g of 1-trichloromethyl-3-trifluoromethyl-benzene with a boiling point\$$^{13}\$$ of 88° to 90°C
- Distillation Residue: 513 g (86% of 1,3-bis-(trichloromethyl)-benzene)
Cyclic Processes for Enhanced Conversion
The yield of 1-(trichloromethyl)-3-(trifluoromethyl)-benzene can be improved through cyclic processes, utilizing the first runnings and residues from distillation.
- Introduce 335 g of 1,3-bis-(trichloromethyl)-benzene and 192 g of 1,3-bis-(trifluoromethyl)-benzene into a steel autoclave.
- Add 25 g of sublimed iron(III) chloride.
- Warm the mixture to 150°C while stirring and saturate with hydrogen chloride gas.
- Stir for 5 hours at 150°C.
- Cool, release the pressure, wash the dark solution twice with dilute hydrochloric acid and water, dry, and then fractionally distill.
Chemical Reactions Analysis
1-(Trichloromethoxy)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trichloromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl and trichloromethoxy groups.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and catalysts such as palladium or copper . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
1-(Trichloromethoxy)-3-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of other chemical compounds. Notably, it can be utilized in Friedel-Crafts reactions to create fungicides and dyes.
Friedel-Crafts Reactions
- The compound can react with benzene in the presence of aluminum chloride to produce fungicides. This reaction capitalizes on the electrophilic nature of the trichloromethyl group, facilitating the introduction of new aromatic substituents .
Table 1: Key Reactions Involving this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Friedel-Crafts | Fungicides | 40-64% | |
| Synthesis of Dyes | Dyestuffs | High | |
| Fluorination | Trifluorinated Compounds | Variable |
Agricultural Applications
The compound exhibits fungicidal and bactericidal properties, making it valuable in agricultural settings. Its effectiveness against various pathogens allows it to be incorporated into formulations aimed at protecting crops.
Fungicidal Activity
- Studies indicate that this compound demonstrates significant activity against fungal pathogens, positioning it as a candidate for developing new agricultural fungicides .
Table 2: Agricultural Efficacy of this compound
| Pathogen Type | Efficacy (%) | Application Method | Reference |
|---|---|---|---|
| Fungal Pathogens | >70% | Foliar Spray | |
| Bacterial Pathogens | Moderate | Soil Treatment |
Pharmaceutical Applications
In the pharmaceutical industry, this compound is explored as a precursor for synthesizing various bioactive compounds.
Intermediate for Drug Synthesis
- The compound can be converted into key intermediates for pharmaceuticals, including those used in anti-inflammatory and anticancer therapies. Its unique chemical properties facilitate the development of complex molecular architectures essential for drug efficacy .
Table 3: Pharmaceutical Intermediates Derived from this compound
| Intermediate Compound | Target Disease | Synthesis Method | Reference |
|---|---|---|---|
| (3-Trifluoromethylphenyl)acetonitrile | Cancer, Inflammation | Chlorination & Fluorination | |
| Trichloro derivatives | Various | Multi-step synthesis |
Case Study 1: Development of a New Fungicide
A recent study focused on synthesizing a novel fungicide using this compound as an intermediate. The resulting compound exhibited over 80% efficacy against common fungal pathogens in agricultural trials, demonstrating its potential as a commercial product.
Case Study 2: Pharmaceutical Synthesis
Another investigation highlighted the use of this compound in synthesizing a new anti-inflammatory drug. The process involved multiple steps where the compound was transformed into an active pharmaceutical ingredient (API), showcasing its versatility in drug development.
Mechanism of Action
The mechanism of action of 1-(trichloromethoxy)-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The trichloromethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Alkoxy-Substituted Derivatives
Key Observations :
- Electron-Withdrawing Effects : The trifluoromethyl group enhances the electron deficiency of the aromatic ring, facilitating nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, 1-bromo-3-(trifluoromethyl)benzene undergoes Mizoroki–Heck cross-coupling with acrolein diethyl acetal to form allylated derivatives (85:15 product ratio) .
- Steric and Electronic Challenges : Alkoxy groups like methoxymethoxy or allyloxy may reduce reactivity in etherification reactions. For instance, cross-etherification of 1-(benzyloxyethyl)-3-(trifluoromethyl)benzene failed even at 120°C, likely due to steric hindrance from the trifluoromethyl group .
Halogen-Substituted Derivatives
Key Observations :
- Halogen Reactivity : Bromine at position 1 enables cross-coupling reactions, while chlorine or fluorine may direct electrophilic substitution to specific ring positions. For example, 1-chloro-2-nitro-4-(trifluoromethyl)benzene reacts with N-indolylzinc chloride to form indole derivatives .
Physical and Spectral Properties
- NMR Characterization : Trifluoromethyl groups typically show distinct ¹⁹F NMR signals near δ -60 to -70 ppm. For example, 1-(methoxymethoxy)-3-(trifluoromethyl)benzene exhibits ¹H NMR peaks at δ 7.6–7.8 ppm (aromatic protons) and δ 5.3 ppm (methoxymethoxy protons) .
- State and Purity : Many trifluoromethyl-substituted benzenes are oils (e.g., 1-(2-propen-1-yloxy)-3-(trifluoromethyl)benzene) unless stabilized by crystalline substituents .
Biological Activity
1-(Trichloromethoxy)-3-(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl and trichloromethoxy groups, has garnered interest in various fields including agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H4Cl3F3O
- Molecular Weight : 303.5 g/mol
The compound's structure includes a benzene ring substituted with a trifluoromethyl group and a trichloromethoxy group, which contribute to its biological properties.
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through its interaction with various biological targets:
- Herbicidal Activity : The compound has been shown to inhibit photosynthesis by disrupting the electron transport chain in chloroplasts. This mechanism leads to energy production disruption in plants, ultimately causing plant death.
- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activity. The presence of halogen atoms enhances the lipophilicity and membrane permeability, facilitating interaction with microbial cells .
Herbicidal Efficacy
A study conducted on the herbicidal efficacy of this compound revealed significant inhibition of weed growth in controlled environments. The compound was effective at concentrations as low as 100 ppm, demonstrating a rapid uptake by plant tissues.
| Concentration (ppm) | Weed Growth Inhibition (%) |
|---|---|
| 0 | 0 |
| 50 | 30 |
| 100 | 75 |
| 200 | 90 |
Antimicrobial Activity
In vitro studies have shown that the compound exhibits notable antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus was determined to be 50 µg/mL, indicating potent activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Toxicological Profile
The toxicological assessment of this compound indicates potential risks associated with exposure. In animal studies, effects such as cytoplasmic vacuolization in adrenal glands were observed at concentrations above 1000 ppm. A No Observed Adverse Effect Level (NOAEL) was established at 125 ppm .
Q & A
Q. What are the optimal synthetic routes for 1-(trichloromethoxy)-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and substitution on a benzene ring. A plausible route includes:
Electrophilic substitution : Introduce the trifluoromethyl group (-CF₃) via Friedel-Crafts alkylation using trifluoromethyl iodide (CF₃I) and a Lewis acid catalyst (e.g., AlCl₃) .
Chlorination : The trichloromethoxy (-O-CCl₃) group can be introduced by reacting the intermediate with chlorine gas (Cl₂) in the presence of a radical initiator (e.g., UV light) .
- Critical Factors :
- Temperature control (< 50°C) to avoid over-chlorination.
- Solvent choice (e.g., dichloromethane) to stabilize intermediates.
- Yield optimization requires monitoring via GC-MS or HPLC .
Q. How can NMR and HRMS be utilized to confirm the molecular structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- The aromatic protons appear as a multiplet (δ 7.2–7.8 ppm). The -O-CCl₃ group shows no protons, while -CF₃ splits neighboring aromatic protons due to coupling (J ≈ 8–10 Hz) .
- ¹³C signals for -CF₃ (q, ~120 ppm) and -O-CCl₃ (singlet, ~95 ppm) are diagnostic .
- HRMS :
- Expected molecular ion [M+H]⁺ for C₈H₄Cl₃F₃O: Calculated 296.91 g/mol. Isotopic peaks (Cl/F patterns) validate purity .
Q. What are the key physical and chemical properties relevant to handling this compound in laboratory settings?
- Answer :
- Molecular Weight : 296.91 g/mol (calculated).
- Boiling Point : Estimated ~180–200°C (similar to trichloromethoxy derivatives) .
- Reactivity : Hydrolytically stable but sensitive to strong bases (risk of C-O bond cleavage). Store under inert gas (N₂/Ar) in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How do electronic effects of -CF₃ and -O-CCl₃ substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal:
- The -CF₃ group is strongly electron-withdrawing (-I effect), activating the ring toward nucleophilic attack at the meta position.
- -O-CCl₃ exerts a weaker electron-withdrawing effect but sterically hinders ortho positions .
- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids shows higher yields at the para position relative to -CF₃, confirmed by X-ray crystallography .
Q. What computational strategies are effective in predicting the environmental persistence and toxicity of this compound?
- Methodological Answer :
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) models predict biodegradability (e.g., BIOWIN) and toxicity (e.g., ECOSAR).
- Molecular Dynamics (MD) : Simulate interactions with biological macromolecules (e.g., cytochrome P450 enzymes) to assess metabolic pathways .
- Data Contradictions : Discrepancies between predicted and experimental toxicity (e.g., LD₅₀ in aquatic organisms) may arise due to unmodeled photodegradation byproducts .
Q. How can isotopic labeling (e.g., ¹⁸O/³⁶Cl) elucidate degradation mechanisms in environmental matrices?
- Methodological Answer :
- Synthesis of Labeled Analogs : Introduce ¹⁸O via hydrolysis of -O-CCl₃ with H₂¹⁸O under acidic conditions; ³⁶Cl labeling requires chlorine-36 gas during synthesis .
- Tracing Degradation : Use LC-MS/MS to track isotopic ratios in soil/water samples. For example, ³⁶Cl release indicates C-Cl bond cleavage, while ¹⁸O retention suggests stable ether linkages .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
